N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is an organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C18H20ClNO4, and it is characterized by the presence of a chloro group, two methoxy groups, and a phenoxybutanamide moiety.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-11-16(22-2)13(19)10-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRFYXXMVLQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 2-phenoxybutanoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethoxybenzamide
Uniqueness: N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
